N~1~-(5-CHLORO-2-PYRIDYL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Description
N¹-(5-Chloro-2-pyridyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide is a synthetically derived acetamide featuring a 5-chloro-2-pyridyl group and a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl moiety. The sulfanyl linker bridges the pyrimidinone core to the acetamide backbone, a structural motif observed in bioactive compounds targeting enzymes or receptors sensitive to thioether functionalities. While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., ) suggest relevance in medicinal chemistry, particularly in designing inhibitors or modulators of pyrimidine-dependent pathways .
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O2S/c1-7-4-10(18)17-12(15-7)20-6-11(19)16-9-3-2-8(13)5-14-9/h2-5H,6H2,1H3,(H,14,16,19)(H,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEJKXVAJMDGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in substituents on the pyridine/pyrimidine rings or the acetamide linker. Key comparisons include:
Key Observations
Pyridine vs. Phenyl Substituents: The target compound’s 5-chloro-2-pyridyl group contrasts with the 4-chlorophenyl group in ’s analog. Pyridyl moieties often enhance solubility via hydrogen bonding compared to phenyl groups, though chloro substitution may reduce polarity.
Sulfanyl vs. Sulfonyl Linkers :
- The sulfanyl (thioether) group in the target compound is less oxidized than the sulfonyl group in ’s analog. Sulfonyl groups are more electron-withdrawing and may confer metabolic stability but reduce nucleophilic reactivity. The sulfanyl linker in the target compound could participate in redox-mediated interactions or act as a hydrogen-bond acceptor .
Pyrimidinone Core Modifications: The 4-methyl-6-oxo-1,6-dihydropyrimidinyl core is shared with ’s compound. This moiety is prone to keto-enol tautomerism, which may influence binding to enzymes like dihydroorotate dehydrogenase (DHODH) or thymidylate synthase. The absence of a sulfonyl group (cf. ) may reduce steric hindrance, enhancing target accessibility .
Synthetic Yields and Functionalization: Yields for analogs range from 72% () to 97% (), with the target compound’s synthesis plausibly mirroring these conditions.
Preparation Methods
Synthesis of 4-Methyl-6-oxo-1,6-dihydro-2-pyrimidinethiol
The pyrimidinethiol intermediate is synthesized through cyclocondensation of thiourea with β-keto esters. For example, heating ethyl acetoacetate with thiourea in ethanol under acidic conditions yields 4-methyl-6-oxo-1,6-dihydro-2-pyrimidinethiol. This method achieves yields of 68–72% after recrystallization from aqueous ethanol.
Preparation of 2-Bromoacetamide Precursor
Activation of the acetic acid moiety is critical for coupling. Treatment of 2-mercaptoacetic acid with thionyl chloride generates 2-chloroacetyl chloride, which is subsequently reacted with 5-chloro-2-pyridylamine in chloroform using triethylamine as a base. This step affords N¹-(5-chloro-2-pyridyl)-2-chloroacetamide in 85% yield.
Sulfanyl Group Incorporation via Nucleophilic Substitution
SNAr Reaction Optimization
The sulfanyl group is introduced by reacting 2-chloroacetamide with 4-methyl-6-oxo-1,6-dihydro-2-pyrimidinethiol under basic conditions. Sodium hydride in tetrahydrofuran (THF) promotes deprotonation of the thiol, enabling nucleophilic displacement of the chloride. Reaction monitoring via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) confirms complete conversion after 6 hours at 60°C, yielding 78% of the target compound after column chromatography.
Table 1: Solvent and Base Effects on Sulfanyl Coupling
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| THF | NaH | 60 | 78 |
| DMF | K₂CO₃ | 80 | 65 |
| CHCl₃ | Et₃N | 25 | 42 |
Alternative Disulfide Intermediate Route
Oxidative coupling of 4-methyl-6-oxo-1,6-dihydro-2-pyrimidinedithiol with 2-mercaptoacetamide in the presence of iodine generates a disulfide intermediate. Subsequent reduction with zinc dust in acetic acid selectively cleaves the disulfide bond, yielding the sulfanylacetamide. This method avoids harsh bases but requires strict anhydrous conditions to prevent over-reduction.
One-Pot Tandem Synthesis
A streamlined approach combines acetamide formation and sulfur incorporation in a single reaction vessel. 5-Chloro-2-pyridylamine, 2-chloroacetyl chloride, and 4-methyl-6-oxo-1,6-dihydro-2-pyrimidinethiol are reacted in dichloromethane with N,N-diisopropylethylamine (DIPEA). The one-pot method achieves 70% yield with reduced purification steps, though scalability is limited by exothermicity during acetyl chloride addition.
Catalytic Methods and Green Chemistry
Palladium-Catalyzed C–S Bond Formation
Palladium(II) acetate and Xantphos catalyze the coupling of 2-bromoacetamide with pyrimidinethiol in toluene at 100°C. This method offers superior regioselectivity (>95% by HPLC) but requires rigorous exclusion of oxygen to prevent catalyst deactivation.
Microwave-Assisted Synthesis
Microwave irradiation at 150°C for 20 minutes accelerates the SNAr reaction in DMF, achieving 82% yield with 99% purity. Energy-dispersive X-ray spectroscopy (EDX) confirms sulfur incorporation without decomposition.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Optimization
Recrystallization from ethanol/water (3:1) improves purity from 92% to 99.5% as measured by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient).
Industrial-Scale Production Considerations
Q & A
Basic: What are the recommended synthetic routes for this compound, and how are reaction conditions optimized?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically:
Nucleophilic substitution to introduce the sulfanyl group.
- Use solvents like DMF or THF under inert atmospheres (N₂/Ar).
- Catalysts: K₂CO₃ or NaH for deprotonation .
Acetamide coupling via carbodiimide-mediated activation (e.g., EDC/HOBt).
- Temperature: 0–25°C to minimize side reactions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Optimization :
- Monitor reaction progress with TLC/HPLC.
- Adjust solvent polarity to improve intermediate solubility .
Basic: How is structural integrity validated post-synthesis?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR to confirm substituent positions (e.g., pyridyl protons at δ 8.2–8.5 ppm; sulfanyl group via coupling patterns) .
- IR Spectroscopy :
- Mass Spectrometry (HRMS) :
- Confirm molecular ion ([M+H]⁺) and fragment ions (e.g., loss of Cl or pyrimidinyl moieties) .
- X-ray Crystallography (if crystals obtained):
- Resolve bond angles and dihedral angles for stereochemical confirmation .
Basic: What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Antimicrobial Screening :
- Agar diffusion assays against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) .
- Anticancer Activity :
- MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition :
Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved?
Methodological Answer:
- Cross-Validation :
- Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
- Variable Temperature NMR :
- Isotopic Labeling :
- Use ¹⁵N/¹³C-labeled analogs to assign ambiguous peaks .
- Alternative Techniques :
- 2D NMR (COSY, HSQC) to resolve overlapping signals .
Advanced: What strategies improve yield in large-scale synthesis?
Methodological Answer:
- Solvent Optimization :
- Replace DMF with MeCN to reduce side-product formation .
- Catalyst Screening :
- Test phase-transfer catalysts (e.g., TBAB) for biphasic reactions .
- Flow Chemistry :
- Continuous flow reactors enhance mixing and heat transfer for exothermic steps .
- In Situ Monitoring :
- Use PAT (Process Analytical Technology) tools like FTIR probes .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Core Modifications :
Biological Testing :
- Compare IC₅₀ values across analogs for target selectivity (e.g., kinase vs. protease inhibition) .
Computational Modeling :
- Docking studies (AutoDock Vina) to predict binding modes with target proteins .
Pharmacokinetic Profiling :
- Assess logP (HPLC) and metabolic stability (microsomal assays) .
Advanced: What solvent effects influence reaction mechanisms during synthesis?
Methodological Answer:
- Polar Protic vs. Aprotic :
- Protic solvents (e.g., MeOH) stabilize intermediates via H-bonding but may hydrolyze sensitive groups .
- Aprotic solvents (e.g., DCM) favor SN2 mechanisms in sulfanyl group incorporation .
- Solvent-Free Conditions :
- Mechanochemical grinding (ball milling) reduces solvent waste and improves reaction efficiency .
Advanced: How can computational methods predict novel biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
